N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide
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Overview
Description
N-[4-[3-[(2-acetamido-4-oxo-5-thiazolylidene)methyl]-2,5-dimethyl-1-pyrrolyl]phenyl]acetamide is a member of pyrroles.
Scientific Research Applications
Antimicrobial and Antifungal Applications
N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide and its derivatives have shown significant potential in antimicrobial and antifungal applications. Studies have synthesized various derivatives to evaluate their efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and fungi like Aspergillus niger, Candida albicans. These compounds have demonstrated promising results in inhibiting the growth of these microorganisms, indicating their potential use in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013), (Kumar et al., 2012), (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity
Several derivatives of this compound have been synthesized and studied for their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, including A549 human lung adenocarcinoma cells and MCF-7 breast cancer cell lines. Some derivatives exhibited significant cytotoxicity against these cancer cells, highlighting their potential as anticancer agents (Evren et al., 2019), (Karaburun et al., 2018).
Anti-inflammatory Activity
Some derivatives of this compound have been explored for their anti-inflammatory properties. These compounds have shown promising results in reducing inflammation, which could be beneficial in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013), (Nikalje, Hirani, & Nawle, 2015).
Synthesis and Structural Studies
The synthesis of this compound derivatives and their structural elucidation have been a focus of several studies. These investigations provide insights into the chemical properties and potential pharmacological applications of these compounds (Obydennov et al., 2017), (Galushchinskiy et al., 2017).
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H20N4O3S/c1-11-9-15(10-18-19(27)23-20(28-18)22-14(4)26)12(2)24(11)17-7-5-16(6-8-17)21-13(3)25/h5-10H,1-4H3,(H,21,25)(H,22,23,26,27)/b18-10+ |
InChI Key |
YCSINBDUZCISEJ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)/C=C/3\C(=O)N=C(S3)NC(=O)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C3C(=O)N=C(S3)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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